(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine
Description
Properties
IUPAC Name |
N-(1-adamantyl)-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYBCMNDWXYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine typically involves the reaction of 1-adamantylamine with 4-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine linkage is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The imine linkage can be oxidized to form a corresponding oxime or nitrile under specific conditions.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are introduced or modified.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Reduction: N-(1-adamantyl)-1-(4-aminophenyl)methanimine.
Oxidation: Corresponding oxime or nitrile derivatives.
Substitution: Functionalized adamantyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the nitrophenyl group can contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Nitro vs. 4-Nitro Substitution
The meta-nitro derivative, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, shares similar synthesis conditions but exhibits distinct electronic and steric properties. The 3-nitro group reduces symmetry, altering dipole moments and crystal packing. X-ray analysis reveals differences in dihedral angles between the adamantyl and aryl planes, impacting intermolecular interactions .
Table 1: Physical and Spectral Properties of Nitrophenyl Derivatives
| Property | 4-Nitrophenyl Derivative | 3-Nitrophenyl Derivative |
|---|---|---|
| Melting Point (°C) | 117–118 | Not reported |
| FTIR C=N (cm⁻¹) | 1638 | 1635 |
| NO₂ Stretches (cm⁻¹) | 1522, 1343 | 1519, 1340 |
| Yield (%) | 91 | 94 |
Adamantyl vs. Aliphatic/Simple Aromatic Amines
Replacing the adamantyl group with aliphatic or smaller aromatic amines significantly alters properties:
- N-Butyl-1-(4-nitrophenyl)methanimine () : Lacks the rigid adamantyl framework, reducing steric hindrance and lipophilicity. This increases solubility in polar solvents but diminishes membrane permeability, critical for bioactivity .
Table 2: Structural and Functional Comparisons
*Estimated using fragment-based methods.
Heterocyclic and Bis-Schiff Base Analogs
- Bis-Schiff Base () : (1E,1'E)-1,1'-(1,4-Phenylene)bis(N-(adamantan-1-yl)methanimine) incorporates two adamantyl-imine units. The extended conjugation enhances thermal stability (mp >200°C) but complicates synthesis (lower yield: ~75%) .
- Thiophene-Based Schiff Bases (): (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine shows antimutagenic activity (20 μM concentration reduces aflatoxin B1 toxicity).
Electronic and Steric Effects on Reactivity
The adamantyl group’s steric bulk slows hydrolysis compared to less hindered imines (e.g., N-cyclopropyl-1-(thiophen-2-yl)methanimine in ). The 4-nitro group’s electron-withdrawing nature stabilizes the imine bond against nucleophilic attack, whereas electron-donating groups (e.g., methoxy in ) increase susceptibility to hydrolysis .
Biological Activity
(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.
Structural Characteristics
The compound is characterized by an adamantane moiety linked to a nitrophenyl group through a methanimine functional group. The adamantane structure is known to enhance the biological activity of compounds due to its ability to interact with various biological targets effectively . The presence of the nitrophenyl group may also contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have demonstrated that adamantane derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus epidermidis | 62.5 µg/mL | Most susceptible strain |
| Escherichia coli | 250 µg/mL | Moderate susceptibility |
| Candida albicans | 125 µg/mL | Fungal pathogen tested |
The compound demonstrated a broad spectrum of activity, with particularly low MIC values against Staphylococcus epidermidis and Candida albicans, indicating its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using several cancer cell lines, including A549 (lung cancer), T47D (breast cancer), L929 (fibrosarcoma), and HeLa (cervical cancer) cells. The results indicated that this compound exhibited low cytotoxicity across these cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 | >100 | Low cytotoxicity |
| T47D | >100 | Low cytotoxicity |
| L929 | >100 | Low cytotoxicity |
| HeLa | >100 | Low cytotoxicity |
The high IC50 values (>100 µM) suggest that the compound is relatively safe for normal cells while retaining its antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the compound may interact with key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. In vitro assays have shown that derivatives of adamantane can inhibit these enzymes effectively, leading to bactericidal effects .
Case Studies
In a notable study, researchers synthesized several adamantane derivatives and evaluated their antimicrobial properties. Among these, this compound exhibited potent activity against multidrug-resistant clinical isolates, outperforming standard antibiotics such as ciprofloxacin and fluconazole . The study highlighted the potential for developing new therapeutic agents based on adamantane structures.
Q & A
Q. What are the optimal synthetic conditions for (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine?
The compound is synthesized via condensation of adamantan-1-ylamine and 3-nitrobenzaldehyde in n-butanol under reflux for 1–1.5 hours. Equimolar ratios (0.013 mol each) are dissolved in 20 mL and 15 mL of butanol, respectively, followed by heating at the solvent’s boiling point. The crude product is recrystallized from i-PrOH, yielding 91% pure crystals. Key quality checks include TLC monitoring (chloroform/acetone 6:1) and elemental analysis .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- FTIR : C=N stretch at 1638 cm⁻¹, aromatic C-H at 3092 cm⁻¹, and nitro group vibrations at 1522/1343 cm⁻¹.
- ¹H NMR : Aromatic protons (δ 8.47–7.74 ppm), adamantyl protons (δ 2.13–1.64 ppm), and the imine proton (δ 8.58 ppm).
- Elemental analysis : Discrepancies (e.g., 71.17% C observed vs. 71.81% calculated) are resolved via recrystallization and cross-validation with spectroscopic data .
- X-ray crystallography : Confirms E-configuration and planar geometry of the imine group .
Advanced Research Questions
Q. How can contradictions between elemental analysis and spectroscopic data be resolved?
Discrepancies may arise from incomplete purification or solvent retention. Methodological solutions include:
- Recrystallization optimization : Use mixed solvents (e.g., i-PrOH/hexane) to improve purity.
- Complementary techniques : Pair elemental analysis with high-resolution mass spectrometry (HRMS) or combustion analysis.
- TLC validation : Monitor reaction progress and isolate pure fractions using iodine vapor visualization .
Q. What crystallographic methods confirm the E-configuration and molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) is definitive. Key steps:
- Data collection : Use a STOE StadiVari Pilatus 100K diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters and resolves disorder in the adamantyl group.
- ORTEP visualization : Generate thermal ellipsoid plots to validate bond lengths (e.g., C=N at 1.28 Å) and dihedral angles (e.g., 54.62° between aromatic and nitro groups) .
Q. How can computational methods predict electronic properties and reactivity?
- Quantum chemical calculations : Use DFT (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
- Multiwfn analysis : Evaluate charge transfer (e.g., nitro group electron withdrawal) and dipole moments to predict solubility and intermolecular interactions .
- Molecular docking : Screen for bioactivity (e.g., acetylcholinesterase inhibition) using AutoDock Vina and validate with in vitro assays .
Q. What strategies enable the synthesis of heterocyclic derivatives from this compound?
The imine acts as a precursor for:
- 1,3-Thiazinan-4-ones : Condense with 3-mercaptopropanoic acid under acidic conditions.
- 1,3-Oxazepin-4,7-diones : React with maleic anhydride via [2+5] cycloaddition.
- Bis-Schiff bases : Use benzene-1,4-dicarbaldehyde to form dimeric structures (87% yield, confirmed by LC-MS and powder XRD) .
Methodological Notes
- Avoiding pitfalls : Adamantyl group rigidity complicates NMR assignments; use DEPT-135 and 2D COSY for unambiguous proton assignments.
- Advanced purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for derivatives with low crystallinity.
- Data validation : Cross-reference X-ray results with Cambridge Structural Database (CSD) entries to identify novel structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
